1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features both a nitrophenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and bis(pinacolato)diboron.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically potassium carbonate (K2CO3), in an organic solvent like tetrahydrofuran (THF).
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most notable reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using sodium borohydride (NaBH4) in the presence of a suitable catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), ethanol
Reducing Agents: Hydrogen gas, sodium borohydride (NaBH4)
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aminophenyl Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Catalysis: Employed in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism by which 1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
4-Nitrophenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.
2-(Dioxaborolan-2-yl)ethanone: Similar boronic ester but without the nitrophenyl group.
Uniqueness
1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of both the nitrophenyl and dioxaborolane groups, which provide distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)9-12(17)10-6-5-7-11(8-10)16(18)19/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHPKTYCJXQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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